
2-Methylhexane-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylhexane-3,4-dione is an organic compound with the molecular formula C7H12O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylhexane-3,4-dione can be synthesized through several methods. One common approach involves the oxidation of 2-methylhexane-3,4-diol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation without over-oxidation.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic oxidation of 2-methylhexane. This process often employs metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction is carried out in a controlled environment to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylhexane-3,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the diketone can produce the corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: 2-Methylhexane-3,4-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methylhexane-3,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Wirkmechanismus
The mechanism of action of 2-Methylhexane-3,4-dione involves its interaction with various molecular targets. The diketone groups can act as electrophilic centers, attracting nucleophiles and facilitating addition reactions. This reactivity is crucial in its role as a reagent in organic synthesis and its potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Butanedione: A simpler diketone with similar reactivity but fewer carbon atoms.
2,4-Pentanedione: Another diketone with a different carbon chain length and reactivity profile.
2,5-Hexanedione: A diketone with a similar carbon chain length but different positioning of the ketone groups.
Uniqueness
2-Methylhexane-3,4-dione is unique due to its specific structure, which provides distinct reactivity and properties compared to other diketones. Its methyl group at the second position adds steric hindrance and influences its chemical behavior, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
105030-86-2 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2-methylhexane-3,4-dione |
InChI |
InChI=1S/C7H12O2/c1-4-6(8)7(9)5(2)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
VYDFLMCRLHTTEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


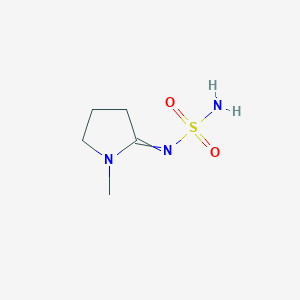


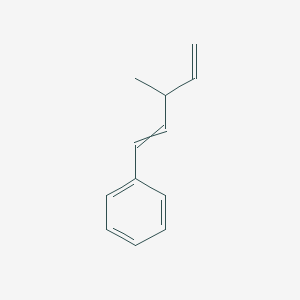
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)
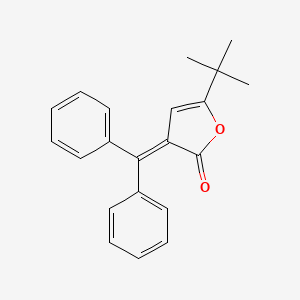
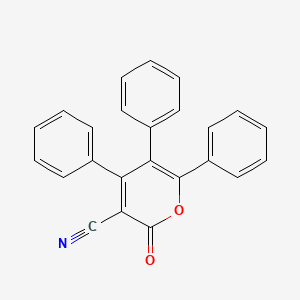
![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
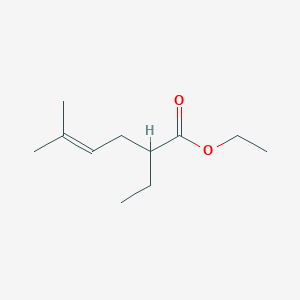
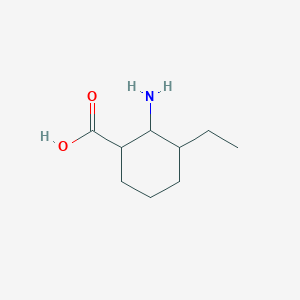
![5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14324813.png)

![3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol](/img/structure/B14324821.png)
